molecular formula C20H15BrN6O B8089661 Etravirine-d6

Etravirine-d6

Katalognummer: B8089661
Molekulargewicht: 441.3 g/mol
InChI-Schlüssel: PYGWGZALEOIKDF-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etravirine-d6 is a deuterated form of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. The deuterated version, this compound, is often utilized in pharmacokinetic studies to understand the drug’s behavior in the body more accurately.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of etravirine involves several key steps, including halogenation, amination, and cyclization reactions. One practical method involves the use of microwave-promoted amination, which significantly reduces reaction time and improves yield. The process starts with halogenated pyridines or 4-guanidinobenzonitrile as starting materials .

Industrial Production Methods: Industrial production of etravirine involves a series of well-optimized steps to ensure high yield and purity. The process includes performing a cyclization reaction under alkaline conditions, followed by chlorination and bromination to obtain the intermediate compounds. These intermediates undergo further substitution reactions to produce etravirine .

Analyse Chemischer Reaktionen

Types of Reactions: Etravirine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Halogenated compounds and amines are commonly used in substitution reactions.

Major Products: The primary product of these reactions is etravirine itself, with various intermediates formed during the synthesis process .

Wissenschaftliche Forschungsanwendungen

Drug Interaction Studies

Etravirine-d6 is essential for understanding drug interactions involving etravirine. The deuterated compound allows researchers to trace the metabolic pathways and interactions without interference from the non-deuterated drug. This is particularly important since etravirine is metabolized by cytochrome P450 enzymes, which can complicate pharmacokinetic studies due to potential interactions with other drugs.

  • Metabolic Pathway Elucidation : By using this compound in studies, researchers can accurately map out the metabolic pathways it undergoes in the presence of other substances, providing insights into its safety and efficacy profiles.
  • Quantification of Drug Levels : The incorporation of deuterium allows for more precise quantification techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish between etravirine and this compound based on their mass differences.

Pharmacokinetics and Pharmacodynamics

This compound serves as a valuable tool in pharmacokinetic and pharmacodynamic studies. Its use helps in assessing how the drug behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

  • Pharmacokinetic Modeling : Studies involving this compound help model the pharmacokinetics of etravirine more accurately by providing data on how the drug is processed in vivo. This includes understanding peak plasma concentrations and half-life.
  • Resistance Studies : this compound can be utilized to study resistance mechanisms in HIV strains. By comparing the efficacy of etravirine against resistant strains using deuterated forms, researchers can gain insights into how mutations affect drug binding and efficacy.

Development of Analytical Methods

The development of robust analytical methods for detecting and quantifying etravirine and its metabolites is crucial for both clinical and research applications. This compound plays a significant role in this area:

  • Method Validation : this compound is often used as an internal standard in analytical methods to validate the detection of etravirine in biological samples. This ensures accuracy and reliability in measuring drug levels during clinical trials.
  • Simultaneous Measurement Techniques : Research has demonstrated methods for simultaneously measuring multiple antiretroviral drugs, including this compound alongside other agents like maraviroc and raltegravir. This capability enhances the understanding of combination therapies used in HIV treatment .

Case Studies

Several studies highlight the practical applications of this compound:

  • Pharmacokinetic Study : A study utilized this compound to evaluate its interaction with other antiretrovirals. The results indicated that co-administration with certain drugs significantly altered the pharmacokinetics of etravirine, emphasizing the need for careful consideration when prescribing combination therapies.
  • Resistance Mechanism Analysis : Research involving this compound has revealed critical insights into how specific mutations in HIV reverse transcriptase affect drug binding affinity and resistance development. These findings are crucial for tailoring treatment regimens for patients with resistant strains.
  • Analytical Method Development : A validated LC-MS/MS method was developed using this compound as an internal standard to quantify etravirine levels in plasma and tissue samples from clinical trials. This method has been instrumental in monitoring therapeutic levels during patient treatment.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Etravirine-d6 is unique due to its higher genetic barrier to resistance and its effectiveness against non-nucleoside reverse transcriptase inhibitor-resistant strains of human immunodeficiency virus type 1. Its deuterated form, this compound, provides more accurate pharmacokinetic data, aiding in better drug development and therapeutic strategies .

Biologische Aktivität

Etravirine-d6 is a deuterated form of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, efficacy in clinical settings, and potential for drug interactions.

Etravirine exerts its antiviral effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme, blocking both DNA-dependent and RNA-dependent polymerase activities, which are crucial for viral replication. Notably, etravirine does not inhibit human DNA polymerases alpha, beta, or gamma, which contributes to its safety profile in terms of off-target effects .

2. Pharmacokinetics

The pharmacokinetic profile of this compound reflects that of its parent compound. Key pharmacokinetic parameters include:

ParameterValue
Maximum Concentration (Cmax)2.5-4 hours post-administration
BioavailabilityApproximately 50% when taken on an empty stomach
Volume of DistributionHigh (indicating extensive tissue distribution)
Half-lifeApproximately 5-10 hours

This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which play significant roles in its clearance .

3. Efficacy in Clinical Studies

Etravirine has shown significant efficacy in clinical trials for treatment-experienced patients with HIV-1, particularly those with NNRTI resistance mutations. Studies demonstrate that when combined with darunavir/ritonavir and nucleoside analogues, etravirine significantly suppresses viral load compared to placebo .

  • Viral Load Reduction :
    • Patients without NNRTI mutations showed a median viral load reduction of nearly 3 logs (99.9%).
    • Patients with three or more NNRTI mutations had a reduction of less than one log (90%) .

4. Case Studies and Observations

Several case studies highlight the clinical relevance of this compound:

  • Case Study 1 : A patient with multiple NNRTI mutations demonstrated improved viral suppression when switched to an etravirine-based regimen after experiencing virologic failure on a previous treatment.
  • Case Study 2 : In a cohort study involving pregnant women, etravirine was found to be safe and effective, maintaining viral suppression without significant adverse effects .

5. Drug Interactions

This compound's metabolism can be affected by various drug interactions due to its reliance on cytochrome P450 enzymes. For instance:

  • Inhibitors : Co-administration with strong CYP3A4 inhibitors can increase etravirine levels, leading to potential toxicity.
  • Inducers : Drugs that induce CYP enzymes can decrease etravirine levels significantly; for example, rifampin can reduce exposure by up to 70% .

6. Adverse Effects

Common side effects associated with etravirine therapy include:

  • Rash (1.3% incidence leading to discontinuation)
  • Nausea
  • Diarrhea
  • Peripheral neuropathy

Severe hypersensitivity reactions have been documented, necessitating immediate discontinuation of therapy upon diagnosis .

7. Summary and Future Directions

This compound represents a promising option for managing HIV-1 infection in treatment-experienced patients, particularly those with resistance mutations. Ongoing research into its pharmacokinetics and interactions will further elucidate its role in combination therapies.

Future studies should focus on:

  • Long-term safety profiles in diverse populations.
  • The impact of genetic polymorphisms on drug metabolism.
  • Potential repurposing for other viral infections or conditions where reverse transcriptase inhibition may be beneficial.

Eigenschaften

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(trideuteriomethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.